molecular formula C17H28ClNO B1397314 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220019-63-5

2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397314
CAS No.: 1220019-63-5
M. Wt: 297.9 g/mol
InChI Key: FLORSZSLXCEKEC-UHFFFAOYSA-N
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Description

2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, also known as RTI-371, is a chemical compound with the molecular formula C17H28ClNO and a molecular weight of 297.9 g/mol. This compound is primarily used in various scientific experiments due to its unique physical and chemical properties.

Scientific Research Applications

2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in biochemical research to study the interactions between small molecules and biological targets.

    Industry: It is used in the production of various chemical products and materials.

Safety and Hazards

The compound is labeled as an irritant . Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, altering their conformation and activity. This interaction can lead to the modulation of enzyme activity, either inhibiting or activating them, depending on the nature of the interaction . The compound’s ability to interact with these biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors on the cell surface, leading to changes in downstream signaling events . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes in cellular processes can have significant implications for cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its activity and effects on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation rate . Understanding these temporal effects is crucial for accurately interpreting experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that can have different biological activities . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . These factors influence the compound’s localization and accumulation, which are crucial for its biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves several steps, including the formation of the piperidine ring and the attachment of the tert-butylphenoxy group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can be compared with other similar compounds, such as:

    2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride: This compound has a similar structure but differs in the position of the tert-butyl group on the phenoxy ring.

    2-[2-(2-tert-butylphenoxy)ethyl]piperidine: This compound lacks the hydrochloride group and has a slightly different molecular formula.

The uniqueness of this compound lies in its specific structural features and the resulting physical and chemical properties that make it suitable for various scientific applications.

Properties

IUPAC Name

2-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-17(2,3)15-9-4-5-10-16(15)19-13-11-14-8-6-7-12-18-14;/h4-5,9-10,14,18H,6-8,11-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORSZSLXCEKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-63-5
Record name Piperidine, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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